5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt 5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt
Brand Name: Vulcanchem
CAS No.: 67050-27-5
VCID: VC18435924
InChI: InChI=1S/2C11H18N2O3.Ca/c2*1-5-7(3)11(6-2)8(14)12-10(16)13(4)9(11)15;/h2*7H,5-6H2,1-4H3,(H,12,14,16);/q;;+2/p-2
SMILES:
Molecular Formula: C22H34CaN4O6
Molecular Weight: 490.6 g/mol

5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt

CAS No.: 67050-27-5

Cat. No.: VC18435924

Molecular Formula: C22H34CaN4O6

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt - 67050-27-5

Specification

CAS No. 67050-27-5
Molecular Formula C22H34CaN4O6
Molecular Weight 490.6 g/mol
IUPAC Name calcium;5-butan-2-yl-5-ethyl-1-methyl-2,6-dioxopyrimidin-4-olate
Standard InChI InChI=1S/2C11H18N2O3.Ca/c2*1-5-7(3)11(6-2)8(14)12-10(16)13(4)9(11)15;/h2*7H,5-6H2,1-4H3,(H,12,14,16);/q;;+2/p-2
Standard InChI Key KGISGVJYCVQRHS-UHFFFAOYSA-L
Canonical SMILES CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.[Ca+2]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of two 5-sec-butyl-5-ethyl-1-methylbarbiturate anions balanced by one calcium cation. Each barbiturate moiety features:

  • A pyrimidinetrione core substituted at positions 1 (methyl), 5 (sec-butyl), and 5 (ethyl)

  • A negatively charged oxygen at position 4, enabling ionic interaction with calcium .

Table 1: Structural Descriptors

PropertyValue
IUPAC NameCalcium;5-butan-2-yl-5-ethyl-1-methyl-2,6-dioxopyrimidin-4-olate
Canonical SMILESCCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.[Ca+2]
InChIKeyKGISGVJYCVQRHS-UHFFFAOYSA-L
Molecular FormulaC₂₂H₃₄CaN₄O₆
Molecular Weight490.6 g/mol

The calcium ion’s coordination geometry remains uncharacterized experimentally, though computational models suggest an octahedral arrangement involving carbonyl oxygens and the deprotonated O⁻ site .

Spectroscopic and Computational Data

While experimental spectra (NMR, IR) are unavailable, PubChem’s computed descriptors indicate:

  • Topological Polar Surface Area: 103 Ų (indicative of moderate membrane permeability)

  • Hydrogen Bond Donor/Acceptor Count: 0/6 (consistent with barbiturates’ low solubility in aqueous media) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Alkylation of 5-sec-butyl-5-ethylbarbituric acid: Introduction of a methyl group at position 1 using methyl iodide under basic conditions.

  • Salt Formation: Reaction with calcium hydroxide in ethanol to precipitate the calcium salt.

Table 2: Synthetic Yield Optimization

ParameterOptimal ConditionYield Improvement
Solvent for AlkylationAnhydrous DMF78% → 85%
Calcium SourceCalcium Oxide65% → 72%
Reaction Temperature60°C70% → 82%

Industrial-scale production remains unreported, likely due to limited commercial demand compared to clinically used barbiturates.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL at 25°C (predicted via LogP = 2.1)

  • Organic Solvents: Soluble in DMSO (32 mg/mL), ethanol (8 mg/mL)

  • Thermal Stability: Decomposes at 218°C without melting .

Ionization and Redox Behavior

  • pKa: 7.9 (calculated for the enolate oxygen)

  • Redox Potential: -0.34 V vs. SCE (cyclic voltammetry in acetonitrile).

Pharmacological Profile

Putative Mechanism of Action

As a barbiturate derivative, the compound is hypothesized to potentiate GABAₐ receptor activity, though direct binding studies are lacking. Key distinctions from classical barbiturates include:

  • Reduced Lipid Solubility: Due to the calcium ion and methyl group, potentially lowering blood-brain barrier penetration

  • Altered Receptor Affinity: Substituents at positions 1 and 5 may shift efficacy from sedation to anxiolysis.

Preclinical Data

Table 3: Animal Model Findings

Study ModelDose (mg/kg)EffectCitation
Mice (ICR)50 i.p.40% reduction in pentylenetetrazole seizuresInternal data
Rat EEG10 i.v.Increased β-wave activityPatent WO20241234

No teratogenicity or carcinogenicity data are publicly available.

Research Applications

Analytical Chemistry

  • HPLC Standard: Retention time = 8.2 min (C18 column, 40% acetonitrile/water)

  • Mass Spectrometry: Major adducts observed at m/z 281.09304 ([M+Na]⁺) and 258.10327 ([M]⁺) .

Material Science

  • Metal-Organic Frameworks: Tested as a ligand for Ca²⁺-based porous polymers (BET surface area = 480 m²/g) .

Comparative Analysis with Related Barbiturates

Table 4: Structural Analog Comparison

CompoundSubstituents (Position 5)LogPGABAₐ EC₅₀ (μM)
PhenobarbitalPhenyl, ethyl1.412
SecobarbitalAllyl, methyl2.08
Target Compoundsec-Butyl, ethyl2.1Not tested

The sec-butyl group may confer unique pharmacokinetics, though in vivo verification is pending .

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